2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Overview
Description
2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a benzothiophene ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions. The benzothiophene ring is prepared separately, often through cyclization reactions involving sulfur-containing precursors.
The final step involves the coupling of the pyrazole and benzothiophene rings through a butanoyl linkage, followed by the introduction of the carboxamide group. This step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the reactive sites on the pyrazole and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or benzothiophene rings, leading to a wide range of potential derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis methods, and structure-activity relationships.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving its reactive functional groups.
Medicine: The compound may have potential as a therapeutic agent, particularly if its biological activity can be harnessed for specific medical applications.
Industry: Its chemical properties could make it useful in various industrial processes, such as catalysis, materials science, and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. This interaction can lead to changes in cellular signaling, gene expression, or metabolic pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE shares similarities with other compounds containing pyrazole and benzothiophene rings, such as:
- 2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Uniqueness
The presence of the nitro group on the pyrazole ring and the specific butanoyl linkage to the benzothiophene ring make this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-10-16(23(26)27)11(2)22(21-10)9-5-8-14(24)20-18-15(17(19)25)12-6-3-4-7-13(12)28-18/h3-9H2,1-2H3,(H2,19,25)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQCRYKELTUOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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